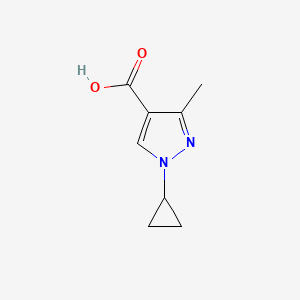

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic methods exist for preparing pyrazole carboxylic acids. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield pyrazoles .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with a carboxylic acid group attached. Crystallographic studies and solid-state NMR (CPMAS) have provided insights into the arrangement of atoms in this compound .

Chemical Reactions Analysis

- Arylation : It can undergo N-arylation reactions with aryl halides in the presence of copper powder .

- Cycloadditions : Silver-mediated cycloadditions with isocyanoiminotriphenylphosphorane and terminal alkynes lead to pyrazoles .

- Oxidations : Oxidation of pyrazoline intermediates using bromine or a more benign protocol under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Physical And Chemical Properties Analysis

Safety and Hazards

作用機序

Target of Action

It is suggested that the compound could be used to prepare difluoromethyl pyrazole carboxamide compounds, which act as succinate dehydrogenase inhibitors .

Mode of Action

Based on its potential use in the synthesis of difluoromethyl pyrazole carboxamide compounds, it can be inferred that it might interact with its targets by inhibiting the activity of succinate dehydrogenase .

Biochemical Pathways

As a potential precursor to succinate dehydrogenase inhibitors, it may impact the tricarboxylic acid (tca) cycle or krebs cycle, where succinate dehydrogenase plays a crucial role .

Result of Action

If it acts as a precursor to succinate dehydrogenase inhibitors, it may lead to the disruption of energy production within cells, potentially leading to cell death .

特性

IUPAC Name |

1-cyclopropyl-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKZTEVRIATSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea](/img/structure/B2907012.png)

![Diethyl 2-(2-{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2907013.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide](/img/structure/B2907017.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)phenylmethanone](/img/structure/B2907020.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2907025.png)

![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)

![{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2907033.png)